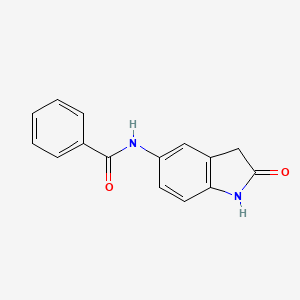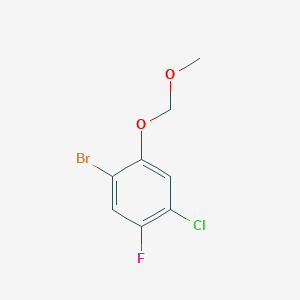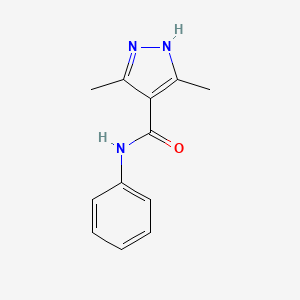
2-(3-amino-2-oxoazepan-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-amino-2-oxoazepan-1-yl)acetic acid is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an azepane ring, which is a seven-membered ring containing one nitrogen atom. The compound also features an amino group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-2-oxoazepan-1-yl)acetic acid typically involves the cyclization of appropriate precursors to form the azepane ring, followed by the introduction of the amino and carboxylic acid groups. One common method involves the reaction of a suitable amine with a cyclic anhydride or lactone under controlled conditions to form the azepane ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-amino-2-oxoazepan-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the azepane ring can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl
Propriétés
Formule moléculaire |
C8H14N2O3 |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
2-(3-amino-2-oxoazepan-1-yl)acetic acid |
InChI |
InChI=1S/C8H14N2O3/c9-6-3-1-2-4-10(8(6)13)5-7(11)12/h6H,1-5,9H2,(H,11,12) |
Clé InChI |
NBOYLYUNMQVMQY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(=O)C(C1)N)CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-Aminobenzenesulfonyl)piperidin-4-yl]carbamic acid tert-butyl ester](/img/structure/B8743184.png)








![tert-butyl N-(6-fluoro-5-formyl-2-pyridyl)-N-[(4-methoxyphenyl)methyl]carbamate](/img/structure/B8743242.png)

![4-[(Methanesulfonyl)amino]-3-methoxybenzoic acid](/img/structure/B8743254.png)
